molecular formula C20H18F2N4O3 B11035876 1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate

1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11035876
M. Wt: 400.4 g/mol
InChI Key: YPDKQGWOSHJJOE-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZYL)-5-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-1-(2-OXOPROPYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorobenzyl groups, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZYL)-5-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-1-(2-OXOPROPYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves multiple steps, including the formation of the triazole ring and the introduction of fluorobenzyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of fluorobenzyl groups via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the amide bond between the triazole ring and the fluorobenzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

    Substitution: The fluorobenzyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3-(4-FLUOROBENZYL)-5-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-1-(2-OXOPROPYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE has several scientific research applications:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities

Properties

Molecular Formula

C20H18F2N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N,1-bis[(4-fluorophenyl)methyl]-5-oxo-3-(2-oxopropyl)-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C20H18F2N4O3/c1-13(27)11-25-18(19(28)23-10-14-2-6-16(21)7-3-14)20(29)26(24-25)12-15-4-8-17(22)9-5-15/h2-9H,10-12H2,1H3,(H-,23,24,28,29)

InChI Key

YPDKQGWOSHJJOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C[N+]1=C(C(=O)N(N1)CC2=CC=C(C=C2)F)C(=NCC3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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